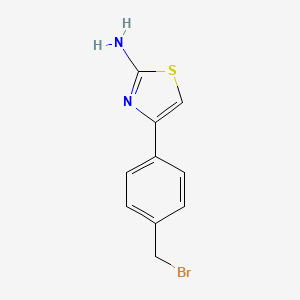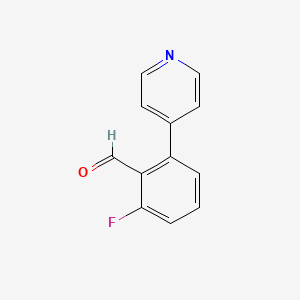
2-Fluoro-6-(pyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridin-4-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine and pyridinyl groups onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be followed by a coupling reaction to attach the pyridin-4-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 2-Fluoro-6-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-6-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
- 6-Fluoro-3-(pyridin-4-yl)benzo[d]isoxazole
Uniqueness
2-Fluoro-6-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
Número CAS |
1214333-98-8 |
|---|---|
Fórmula molecular |
C12H8FNO |
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
2-fluoro-6-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H |
Clave InChI |
KXCDPCMALOJCDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
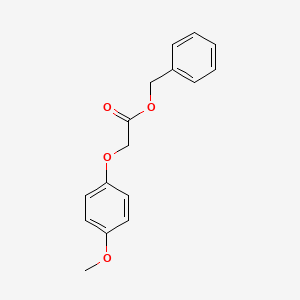
![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)

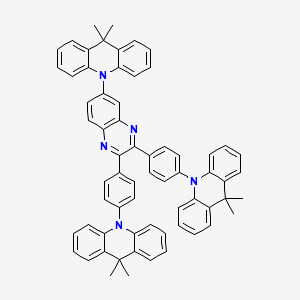

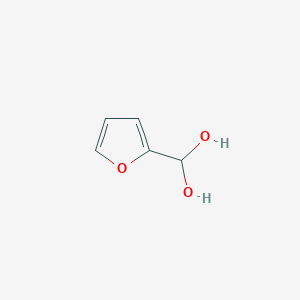
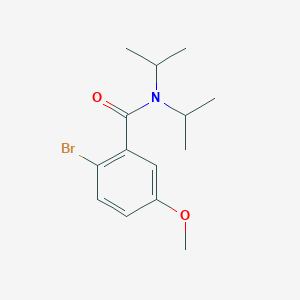
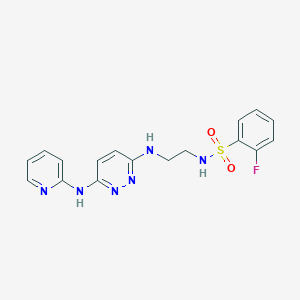
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
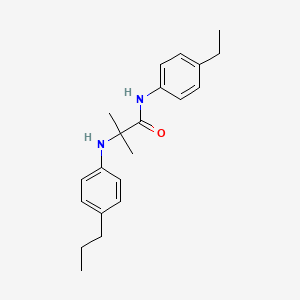
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
